molecular formula C6H12Br2 B150918 1,6-Dibromohexane CAS No. 629-03-8

1,6-Dibromohexane

Cat. No. B150918
CAS RN: 629-03-8
M. Wt: 243.97 g/mol
InChI Key: SGRHVVLXEBNBDV-UHFFFAOYSA-N
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Description

1,6-Dibromohexane is a chemical compound that has been the subject of various studies due to its interesting properties and reactions. It is a dibromo alkane with bromine atoms at both ends of a six-carbon chain.

Synthesis Analysis

The synthesis of compounds related to 1,6-dibromohexane has been explored in several studies. For instance, 1,6-Bis(ferrocenyl)-1,3,5-hexatriyne was prepared through a reaction involving dibromomethylidene and BuLi, which suggests a method that could potentially be adapted for the synthesis of 1,6-dibromohexane itself .

Molecular Structure Analysis

The molecular structure and conformation of 1,6-dibromohexane have been studied using gas electron diffraction, revealing a mixture of anti and gauche conformations. The structural parameters such as bond lengths and angles were determined, providing insight into the molecular geometry of the compound .

Chemical Reactions Analysis

1,6-Dibromohexane undergoes various chemical reactions. Electrochemical reduction studies have shown that it can be reduced at silver cathodes in dimethylformamide, leading to a mixture of products including 1-hexene, n-hexane, and 1,5-hexadiene . Additionally, the thermal chemistry of 1,6-diiodohexane on nickel surfaces was studied, which could provide insights into the reactions of 1,6-dibromohexane under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-dibromohexane have been investigated through solid-state NMR, revealing details about the order and dynamics of the compound when it forms an inclusion compound with urea. The dynamics were found to be dominated by the exchange between two gauche conformers . Vibrational properties of the compound have also been characterized, providing further understanding of its behavior in different states .

Relevant Case Studies

Case studies involving 1,6-dibromohexane include its electrochemical reduction, which has been thoroughly investigated to understand the mechanisms and products formed during the process . Another case study involves the solid-state NMR investigations of its urea inclusion compound, which shed light on the conformational order and dynamics of the guest molecules .

Scientific Research Applications

Solid-State NMR Investigations

1,6-Dibromohexane's molecular properties in its urea inclusion compound are explored using solid-state NMR spectroscopy. This includes investigating guest dynamics and conformational order through various NMR techniques, revealing unique guest motions dominated by exchange between gauche conformers (Yang & Müller, 2007).

Electrochemical Reduction Studies

The electrochemical reduction of 1,6-Dibromohexane at silver cathodes in dimethylformamide has been studied. This research provides insights into the reduction mechanism and the resulting product distribution, contributing to understanding the electrochemical behavior of such compounds (Martin et al., 2015).

Synthesis and Characterization Studies

1,6-Dibromohexane has been utilized in the synthesis of complex organic compounds, such as 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane. The structural characterization of these compounds contributes to the field of organic chemistry and materials science (El Bourakadi et al., 2020).

Ionic Liquid Oxidant Development

Research includes the development of an ionic liquid oxidant using 1,6-Dibromohexane for the selective oxidation of benzylic alcohols. This has implications in organic synthesis and chemical engineering (Hosseinzadeh et al., 2011).

Synthesis of Antimicrobial Agents

1,6-Dibromohexane has been used in the synthesis of antimicrobial agents, demonstrating its potential in pharmaceutical applications (Kozminykh et al., 2008).

Development of Metal Complexes

Its application in the synthesis of macrocyclic Schiff base metal complexes, which have potential uses in various fields like catalysis and materials science, is noteworthy (Ilhan, 2009).

Electrocatalytic Applications

1,6-Dibromohexane has been studied in electrocatalytic applications, particularly focusing on carbon–bromine cleavage and hydrogen atom incorporation, showcasing its relevance in electrochemical processes (Rudman et al., 2022).

Photopromoted Carbonylation

Investigations into the photopromoted carbonylation of 1,6-Dibromohexane with methyl formate highlight its potential in photochemical reactions and synthesis (Jingmei, 2011).

Engineered Microgels for Tumor Treatment

The compound has been used in creating novel engineered microgels for simultaneous tumor and inflammation treatment, indicating its applications in biomedical fields (Zhou et al., 2018).

Liquid Crystalline Behavior Studies

Research on the liquid crystalline behavior and fluorescent property of calix[4]arene containing azobenzene photochromic group using 1,6-Dibromohexane illustrates its utility in material science and photonics (Linbo et al., 2007).

Safety And Hazards

1,6-Dibromohexane is harmful if swallowed and may cause an allergic skin reaction. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 1,6-Dibromohexane are not mentioned in the sources, its utility as a versatile building block in the synthesis of diverse organic compounds suggests that it will continue to be of interest in the field of organic synthesis .

properties

IUPAC Name

1,6-dibromohexane
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InChI

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRHVVLXEBNBDV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12Br2
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DSSTOX Substance ID

DTXSID4044452
Record name 1,6-Dibromohexane
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Molecular Weight

243.97 g/mol
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Physical Description

Liquid, Clear brown liquid; [Sigma-Aldrich MSDS]
Record name Hexane, 1,6-dibromo-
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Record name 1,6-Dibromohexane
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Product Name

1,6-Dibromohexane

CAS RN

629-03-8
Record name 1,6-Dibromohexane
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Record name 1,6-Dibromohexane
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Record name Hexane, 1,6-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,870
Citations
JA Rose, CM McGuire, AM Hansen, JA Karty… - Electrochimica …, 2016 - Elsevier
Cyclic voltammetry and controlled-potential (bulk) electrolyses have been employed to probe the electrochemical reductions of 1-bromo-6-chlorohexane and 1‐chloro-6-iodohexane at …
Number of citations: 4 www.sciencedirect.com
ET Martin, LM Strawsine, MS Mubarak, DG Peters - Electrochimica Acta, 2015 - Elsevier
Electrochemical reduction of 1,2-dibromohexane (1) and 1,6-dibromohexane (2) at silver cathodes in dimethylformamide (DMF) containing tetramethylammonium perchlorate (TMAP) …
Number of citations: 13 www.sciencedirect.com
JA Rose - Electrochemical Society Meeting Abstracts 229, 2016 - iopscience.iop.org
In recent years, electrochemical reduction of halogenated environmental pollutants has been investigated; this research includes well known pollutants (such as chlorofluorocarbons (…
Number of citations: 2 iopscience.iop.org
A EláBaghdadi, DM Kenneth - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The vibrational properties of the 1,6-dibromohexane/urea inclusion compound have been investigated by Raman spectroscopy (between 90 K and room temperature) and IR …
Number of citations: 13 pubs.rsc.org
U Werner-Zwanziger, ME Brown, JD Chaney… - Applied Magnetic …, 1999 - Springer
2 H NMR (nuclear magnetic resonance) spectroscopy, in conjunction with X-ray diffraction experiments, was used to characterize the guest motions of 1,6-dibromohexane in its urea …
Number of citations: 15 link.springer.com
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1995 - ACS Publications
Cyclic voltammograms for the reduction of 1, 6-dibromo-, 1, 6-diiodo-, l-bromo-6-chloro-, and 1-chloro-6-iodohexane at glassy carbon electrodes in dimethylformamidecontaining …
Number of citations: 23 pubs.acs.org
X Yang, K Müller - Journal of molecular structure, 2007 - Elsevier
The molecular properties of 1,6-dibromohexane in its urea inclusion compound are investigated by means of a multinuclear solid-state NMR spectroscopy. C CP/MAS and 1 H MAS …
Number of citations: 5 www.sciencedirect.com
JI Jin, JH Chang - Crown Ethers and Phase Transfer Catalysis in …, 2013 - books.google.com
Phase-transfer catalysis, also often referred to as" ion pair partition" is a novel synthetic technique which has been the subject of much interest in recent years not only in the field of …
Number of citations: 0 books.google.com
JF Coleman - 1966 - search.proquest.com
1,6-ELIMINATIONS WITH TWO CARBON-CARBON CLEAVAGES 1,6-ELIMINATIONS WITH TWO CARBON-CARBON CLEAVAGES Full Text %ft&\:j-v'i''*vK ;y*»'; -".'T ' L t ' . ftfl »vi" This …
Number of citations: 3 search.proquest.com
S Han, MS Zhang, J Shin, YS Lee - Journal of Applied Polymer …, 2014 - Wiley Online Library
In this study, sulfonated poly(ether ether ketone) (SPEEK) was very efficiently crosslinked via a Friedel–Craft reaction using 1,6‐dibromohexane and AlCl 3 . The resulting crosslinked …
Number of citations: 12 onlinelibrary.wiley.com

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